molecular formula C10H14F3NO5 B2852871 Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2309431-40-9

Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2852871
CAS No.: 2309431-40-9
M. Wt: 285.219
InChI Key: DQESWWQASMIKSZ-HNJRQZNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as rac-methyl (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate; trifluoroacetic acid, has a CAS Number of 2742925-58-0 . It has a molecular weight of 285.22 . The IUPAC name is methyl (3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrole-6a-carboxylate 2,2,2-trifluoroacetate .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the synthesis of pyrroles include the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3.C2HF3O2/c1-11-7(10)8-5-9-4-6(8)2-3-12-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)/t6-,8+;/m1./s1 .


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature . The compound has a molecular weight of 285.22 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.C2HF3O2/c1-11-7(10)8-5-9-4-6(8)2-3-12-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)/t6-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQESWWQASMIKSZ-HNJRQZNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CNCC1CCO2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CNC[C@H]1CCO2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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